ethyl 4-methyl-2-{[3-(4-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-{[3-(4-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, features a thiazole ring, an indole moiety, and an ester functional group, making it a versatile molecule for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-{[3-(4-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 4-methylindole with a suitable acylating agent to form the 3-(4-methyl-1H-indol-1-yl)propanoyl intermediate. This intermediate is then reacted with 2-amino-4-methylthiazole-5-carboxylic acid under appropriate conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-{[3-(4-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional group, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-methyl-2-{[3-(4-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-{[3-(4-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thiazole ring may also contribute to the compound’s biological effects by interacting with different molecular pathways .
Comparison with Similar Compounds
Ethyl 4-methyl-2-{[3-(4-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various physiological roles.
The uniqueness of this compound lies in its combined indole and thiazole structures, which may offer distinct biological activities and applications .
Biological Activity
Ethyl 4-methyl-2-{[3-(4-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate (CAS Number: 1374540-15-4) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features several key structural components that contribute to its biological activity:
- Thiazole Ring : A five-membered heterocyclic ring that enhances the compound's reactivity and interaction with biological targets.
- Indole Moiety : Known for its presence in various natural products and pharmaceuticals, this bicyclic structure is critical in mediating biological effects.
- Ethyl Ester Group : This moiety increases lipophilicity, potentially enhancing the compound's absorption and distribution in biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar thiazole and indole structures exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Key Findings:
- In vitro assays demonstrated that derivatives of thiazole compounds can induce cell cycle arrest and apoptosis in cancer cells. For example, a related compound showed an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent cytotoxicity .
- The mechanism of action involves modulation of apoptotic pathways, as evidenced by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Studies suggest that its unique structure allows it to interact with specific enzymes or receptors within microbial systems.
Mechanism of Action:
- The interaction between the thiazole and indole components may facilitate binding to active sites on target proteins, potentially modulating enzyme activity or receptor signaling pathways .
Study 1: Cytotoxicity Evaluation
In a comparative study evaluating various thiazole derivatives, this compound was tested alongside other compounds. The results indicated that modifications in the indole moiety significantly influenced cytotoxicity profiles. Compounds with enhanced lipophilicity showed improved efficacy against cancer cell lines .
Study 2: Mechanistic Insights
Another study focused on the mechanistic insights into how thiazole derivatives induce apoptosis. The findings revealed that these compounds could inhibit critical signaling pathways involved in cell survival, thereby promoting cancer cell death .
Data Table
Property | Value |
---|---|
Molecular Formula | C19H21N3O3S |
Molecular Weight | 371.5 g/mol |
CAS Number | 1374540-15-4 |
Anticancer Activity (IC50) | ~0.28 µg/mL (against MCF-7 cells) |
Antimicrobial Activity | Promising; specific mechanisms under investigation |
Properties
Molecular Formula |
C19H21N3O3S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[3-(4-methylindol-1-yl)propanoylamino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H21N3O3S/c1-4-25-18(24)17-13(3)20-19(26-17)21-16(23)9-11-22-10-8-14-12(2)6-5-7-15(14)22/h5-8,10H,4,9,11H2,1-3H3,(H,20,21,23) |
InChI Key |
WDRAOECGXYTTGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCN2C=CC3=C(C=CC=C32)C)C |
Origin of Product |
United States |
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